[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile
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Overview
Description
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is an organic compound with the molecular formula C9H13NO. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile typically involves the reaction of cyclohex-3-en-1-ylmethanol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of [3-(Carboxymethyl)cyclohex-3-en-1-yl]acetonitrile.
Reduction: Formation of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]ethylamine.
Substitution: Formation of [3-(Chloromethyl)cyclohex-3-en-1-yl]acetonitrile.
Scientific Research Applications
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetic acid
- [3-(Hydroxymethyl)cyclohex-3-en-1-yl]ethylamine
- [3-(Chloromethyl)cyclohex-3-en-1-yl]acetonitrile
Uniqueness
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is unique due to its combination of a cyclohexene ring with both a hydroxymethyl and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
918534-36-8 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h3,8,11H,1-2,4,6-7H2 |
InChI Key |
CWMVMBFSBHORRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1)CO)CC#N |
Origin of Product |
United States |
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